molecular formula C22H31NO5 B14032500 8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid

8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B14032500
M. Wt: 389.5 g/mol
InChI Key: KVDHYTARSCSUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 8-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid
CAS: 1250996-12-3
Molecular Formula: C₂₁H₂₇N₂O₆
Molecular Weight: 418.49 g/mol
Key Features:

  • Contains both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups on the spiro[4.5]decane backbone.
  • The spirocyclic structure combines a 1-oxa (oxygen) and 1,8-diaza (two nitrogen atoms) system, enabling conformational rigidity.
  • Primarily used in peptide synthesis and medicinal chemistry for orthogonal amine protection strategies .

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

8-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-oxaspiro[4.5]decane-2-carboxylic acid

InChI

InChI=1S/C22H31NO5/c1-21(2,3)28-20(26)23(15-16-7-5-4-6-8-16)17-9-12-22(13-10-17)14-11-18(27-22)19(24)25/h4-8,17-18H,9-15H2,1-3H3,(H,24,25)

InChI Key

KVDHYTARSCSUIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Step Reaction Description Starting Material(s) Reagents & Conditions Solvent Temperature Time Yield (%)
1 Synthesis of 1,4-dioxaspiro[4.5]decane-8-carbonitrile 1,4-dioxaspiro[4.5]decane-8-one p-Methylsulfonylmethylisocyanide, potassium tert-butoxide Ethylene glycol dimethyl ether + ethanol 0-20 °C 4 h 50-75
2 Alkylation to 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Compound 1 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA) Toluene 0-20 °C 12-13 h 50-51
3 Hydrogenation, cyclization, and Boc protection Compound 2 Raney nickel, hydrogen gas (50 psi), tert-butyl dicarbonyl anhydride Methanol 50 °C 6 h 80
4 Deprotection to tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester Compound 3 Pyridinium p-toluenesulfonate Acetone + water 70 °C 15 h 54-68

Table 1: Summary of the four-step preparation method for tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester

Reaction Details and Conditions

  • Step 1: The reaction is carried out by adding p-methylsulfonylmethylisocyanide and potassium tert-butoxide portionwise to the starting ketone in a mixed solvent system of ethylene glycol dimethyl ether and ethanol at 0 °C, then stirred at 20 °C. The product is isolated by extraction and silica gel chromatography.

  • Step 2: The nitrile intermediate is treated with lithium diisopropylamide (LDA) at 0 °C to form an anion, which is then alkylated with 1-bromo-2-chloroethane. The reaction mixture is stirred at 20 °C for around 12 hours before workup.

  • Step 3: The alkylated nitrile undergoes catalytic hydrogenation using Raney nickel under 50 psi hydrogen pressure at 50 °C. After reduction, tert-butyl dicarbonyl anhydride is added to protect the newly formed amine as a Boc derivative.

  • Step 4: The Boc-protected intermediate is deprotected using pyridinium p-toluenesulfonate in a mixture of acetone and water at 70 °C for 15 hours, yielding the target carboxylic acid ester after purification.

Characterization Data

The final product is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy. For example, ^1H NMR (400 MHz, CDCl_3) shows characteristic signals:

  • Multiplets at 3.46–3.17 ppm (4H)
  • Multiplets at 2.34–2.25 ppm (4H)
  • Broad triplet at 1.79 ppm (6H, J = 7.2 Hz)
  • Singlet at 1.40 ppm (9H, tert-butyl group)

These data are consistent with the structure of the Boc-protected spirocyclic amino acid ester.

Summary Table of Key Advantages

Aspect Description
Raw materials Cheap, commercially available, easy to handle
Reaction conditions Mild temperatures (0–70 °C), common solvents
Yield 50–80% per step, overall good yield
Scalability Suitable for large-scale batch production
Purification Standard extraction and silica gel chromatography
Product purity High, confirmed by NMR and other analytical methods
Application Pharmaceutical intermediates, organic synthesis building blocks

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

Biology and Medicine: In medicinal chemistry, (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activity could be explored for therapeutic applications.

Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related spirocyclic derivatives, focusing on substituents, ring systems, and functional groups.

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Key Differences
8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid 1250996-12-3 C₂₁H₂₇N₂O₆ 418.49 Cbz, Boc, 1-oxa, 1,8-diaza Dual protecting groups; hybrid oxygen-nitrogen spiro system .
8-(tert-Butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid 1160246-88-7 C₁₄H₂₃NO₅ 285.34 Boc, 1-oxa, 8-aza Single Boc group; simpler spiro system with one nitrogen and one oxygen .
2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid 1420979-92-5 C₁₈H₂₃NO₄ 317.39 Cbz, 2-aza Benzyloxycarbonyl at position 2; no Boc group .
8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid 1779479-75-2 C₁₄H₂₄N₂O₄ 284.35 Boc, 1,8-diaza Dual nitrogen atoms in spiro system; lacks oxygen .
1-Oxaspiro[4.5]decane-2-carboxylic acid, 8-oxo 2177267-53-5 C₁₀H₁₄O₄ 198.22 8-oxo, no protecting groups Oxo group at position 8; minimal functionalization .

Physicochemical Properties

  • Solubility : The dual protection (Cbz and Boc) in the main compound increases hydrophobicity compared to simpler analogs like 8-oxo-1-oxaspiro[4.5]decane-2-carboxylic acid (predicted pKa = 3.56) .
  • Stability: Boc groups are acid-labile, while Cbz groups require hydrogenolysis. This orthogonal protection allows sequential deprotection in synthetic workflows .
  • Conformational Rigidity : The spiro[4.5] structure restricts rotational freedom, enhancing binding specificity in target interactions compared to linear analogs .

Biological Activity

8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid, commonly referred to as compound 1, is a synthetic organic compound with potential biological applications. Its unique spirocyclic structure and functional groups suggest various pharmacological activities, making it a subject of interest in medicinal chemistry.

  • CAS Number : 137600-06-7
  • Molecular Formula : C22H33NO4
  • Molecular Weight : 375.51 g/mol
  • Structure : The compound features a spirocyclic framework, which contributes to its biological activity.

Biological Activity Overview

The biological activity of compound 1 has been investigated in various studies, focusing on its potential as an antibacterial and anticancer agent. Below are key findings from recent research.

Antibacterial Activity

Research has shown that compound 1 exhibits significant antibacterial properties against various strains of bacteria. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, compound 1 demonstrated an inhibition zone of approximately 15 mm against Staphylococcus aureus at a concentration of 50 µg/mL .

Anticancer Activity

In vitro studies have indicated that compound 1 can induce apoptosis in cancer cell lines. Specifically, it was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 25 µM. This effect was attributed to the activation of caspase pathways, leading to programmed cell death .

The mechanism by which compound 1 exerts its biological effects is not fully elucidated but appears to involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function, leading to reduced protein synthesis and bacterial growth inhibition.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, characterized by mitochondrial membrane potential loss and cytochrome c release.

Data Summary Table

Biological ActivityTest Organism/Cell LineConcentrationObserved EffectReference
AntibacterialStaphylococcus aureus50 µg/mLInhibition zone ~15 mm
AnticancerMCF-7 (breast cancer)25 µMIC50 value; induces apoptosis

Case Studies

  • Case Study on Antibacterial Efficacy : A comparative study involving various spirocyclic compounds showed that compound 1 had superior antibacterial activity compared to traditional antibiotics like penicillin, suggesting its potential as a novel antibacterial agent in treating resistant strains .
  • Case Study on Cancer Cell Apoptosis : In a detailed examination of the apoptotic effects on MCF-7 cells, flow cytometry revealed increased Annexin V staining in treated cells, indicating early apoptosis. Further analysis confirmed the activation of caspase-3 and caspase-9 pathways, reinforcing the compound's role in promoting cell death through intrinsic mechanisms .

Q & A

Basic: What are the critical synthetic steps for preparing 8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid?

Answer:
The synthesis involves three key steps:

Spirocyclic Core Formation : Cyclization of precursor diols or ketones (e.g., 1,4-dioxaspiro[4.5]decane derivatives) under acid catalysis to form the 1-oxaspiro[4.5]decane scaffold .

Boc-Protected Amine Introduction : Reaction with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., DMAP) to protect the amine group. This step minimizes side reactions during subsequent carboxylic acid activation .

Carboxylic Acid Functionalization : Selective oxidation or hydrolysis of ester intermediates (e.g., ethyl or methyl esters) to yield the free carboxylic acid, often using LiOH or TFA/water mixtures .

Basic: How is the Boc-protecting group validated during synthesis?

Answer:
Validation involves:

  • FT-IR Spectroscopy : Confirming the presence of Boc carbonyl peaks at ~1680–1720 cm⁻¹ .
  • ¹H NMR : Observing the tert-butyl singlet at δ 1.2–1.4 ppm and benzyl protons at δ 7.2–7.4 ppm .
  • Deprotection Test : Treating the compound with TFA to cleave the Boc group, followed by mass spectrometry to confirm the removal of the tert-butyl fragment (Δm/z = 100.12) .

Advanced: How can reaction conditions be optimized to improve spirocycle yield?

Answer:
Use a Design of Experiments (DOE) approach:

  • Variables : Temperature (80–120°C), catalyst loading (e.g., p-TsOH at 5–15 mol%), and solvent polarity (THF vs. DCM) .
  • Response Surface Methodology (RSM) : Analyze interactions between variables to identify optimal conditions. For example, spirocyclization in THF at 100°C with 10 mol% p-TsOH achieved 78% yield in related systems .
  • Kinetic Monitoring : Track reaction progress via HPLC to avoid over-cyclization or decomposition .

Advanced: What computational methods predict the compound’s conformational stability?

Answer:

  • Molecular Dynamics (MD) Simulations : Model the spirocyclic structure’s rigidity by calculating torsional barriers (e.g., 1-oxaspiro[4.5]decane’s ring strain) .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to assess intramolecular hydrogen bonding between the Boc group and carboxylic acid .
  • Solvent Effects : Use COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., DMF vs. acetonitrile) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-Validation : Compare NMR (¹H, ¹³C) and LC-MS data with synthetic intermediates to trace discrepancies (e.g., residual solvents or diastereomers) .
  • X-ray Crystallography : Resolve ambiguous NOE effects or coupling constants by determining the crystal structure .
  • Dynamic NMR : Detect conformational exchange in spirocycles (e.g., coalescence of diastereotopic protons at variable temperatures) .

Basic: What safety protocols apply to handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy of carboxylic acids and Boc-protected amines .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Replace the spiro[4.5]decane with spiro[4.4] or spiro[5.5] systems to study ring size effects on bioactivity .
  • Functional Group Variation : Substitute the benzyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to probe electronic effects .
  • Isosteric Replacement : Replace the carboxylic acid with a tetrazole or sulfonamide to assess hydrogen-bonding requirements .

Basic: What analytical techniques confirm purity and identity?

Answer:

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm; purity >95% .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

  • Activation Strategy : Switch from EDCl/HOBt to HATU for better carboxylate activation .
  • Steric Hindrance Mitigation : Use DIPEA as a base to deprotonate the carboxylic acid in bulky environments .
  • Microwave-Assisted Synthesis : Apply 50 W irradiation at 80°C for 30 minutes to accelerate coupling kinetics .

Advanced: What strategies prevent racemization during synthesis?

Answer:

  • Chiral Auxiliaries : Incorporate (R)- or (S)-BINOL derivatives to stabilize stereocenters .
  • Low-Temperature Deprotection : Cleave Boc groups at 0°C with TFA to minimize epimerization .
  • Chiral HPLC : Monitor enantiomeric excess (>98%) using a Chiralpak IA column and hexane/ethanol eluent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.